molecular formula C16H19N5 B216104 N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

Katalognummer B216104
Molekulargewicht: 281.36 g/mol
InChI-Schlüssel: WQZGWZDCCDBDIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine, also known as CTQ, is a novel chemical compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications. CTQ is a triazoloquinoxaline derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.

Wirkmechanismus

N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine exhibits its pharmacological effects by selectively inhibiting the P2X7 receptor. The P2X7 receptor is a member of the P2X family of purinergic receptors, which are activated by extracellular ATP. The activation of the P2X7 receptor leads to the influx of calcium ions and the release of pro-inflammatory cytokines. N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has been shown to inhibit the activation of the P2X7 receptor by binding to the receptor's allosteric site, thereby preventing the influx of calcium ions and the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has been shown to exhibit potent and selective inhibition of the P2X7 receptor, which could potentially lead to the development of novel therapeutics for various neurological disorders. N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has also been shown to exhibit anti-inflammatory effects by reducing the release of pro-inflammatory cytokines. Additionally, N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has been shown to exhibit anxiolytic effects in animal models, which could potentially lead to the development of novel anxiolytic drugs.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is its potent and selective inhibition of the P2X7 receptor, which could potentially lead to the development of novel therapeutics for various neurological disorders. Additionally, N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has been shown to exhibit anti-inflammatory and anxiolytic effects, which could also be useful in the development of novel therapeutics. However, one of the main limitations of N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is its relatively low solubility in water, which could make it difficult to use in certain experiments.

Zukünftige Richtungen

There are several future directions for the study of N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine. One of the main directions is the development of novel therapeutics for various neurological disorders based on the inhibition of the P2X7 receptor. Additionally, the anxiolytic and anti-inflammatory effects of N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine could also be further studied for the development of novel therapeutics. Another future direction is the study of the structure-activity relationship of N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine and its analogs, which could potentially lead to the development of more potent and selective P2X7 receptor inhibitors. Overall, the study of N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has the potential to lead to the development of novel therapeutics for various neurological disorders.

Synthesemethoden

N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has been synthesized using various methods, including the reaction of 2,3-dichloroquinoxaline with cyclohexylamine, followed by the reaction of the resulting intermediate with 1-methyl-1H-1,2,4-triazole-3-amine. Another method involves the reaction of 2,3-dichloroquinoxaline with cyclohexylamine and 1-methyl-1H-1,2,4-triazole-3-amine in the presence of sodium hydride. The yield of N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine obtained using these methods is relatively high, and the purity of the compound can be increased using various purification techniques.

Wissenschaftliche Forschungsanwendungen

N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has been studied extensively for its potential applications in various scientific research fields. One of the main applications of N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is in the field of neuroscience, where it has been shown to exhibit potent and selective inhibition of the P2X7 receptor. The P2X7 receptor is a ligand-gated ion channel that plays a crucial role in various physiological processes, including inflammation, pain, and neurodegeneration. N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has been shown to inhibit the activation of the P2X7 receptor, which could potentially lead to the development of novel therapeutics for various neurological disorders.

Eigenschaften

Produktname

N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

Molekularformel

C16H19N5

Molekulargewicht

281.36 g/mol

IUPAC-Name

N-cyclohexyl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

InChI

InChI=1S/C16H19N5/c1-11-19-20-16-15(17-12-7-3-2-4-8-12)18-13-9-5-6-10-14(13)21(11)16/h5-6,9-10,12H,2-4,7-8H2,1H3,(H,17,18)

InChI-Schlüssel

WQZGWZDCCDBDIL-UHFFFAOYSA-N

SMILES

CC1=NN=C2N1C3=CC=CC=C3N=C2NC4CCCCC4

Kanonische SMILES

CC1=NN=C2N1C3=CC=CC=C3N=C2NC4CCCCC4

Löslichkeit

1.5 [ug/mL]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.